Introduction: The Strategic Importance of 2-Fluoro-3-methylphenylboronic Acid
Introduction: The Strategic Importance of 2-Fluoro-3-methylphenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-methylphenylboronic Acid
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Fluoro-3-methylphenylboronic acid, a crucial building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, offers a field-proven experimental protocol, and addresses critical aspects of purification and safety.
2-Fluoro-3-methylphenylboronic acid (CAS 762287-58-1) is a highly valuable arylboronic acid derivative.[1] Its utility stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4] The specific arrangement of the fluoro and methyl substituents on the phenyl ring allows for the introduction of this unique structural motif into more complex molecules. This capability is extensively leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, where the presence of fluorine can significantly modulate biological activity, metabolic stability, and other physicochemical properties.[5][6]
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of arylboronic acids is a well-established field, with two predominant pathways from an aryl halide precursor: the organolithium route and the Grignard reagent route.[7][8]
-
Grignard Reagent Pathway : This classic method involves the formation of an aryl Grignard reagent (Ar-MgBr) from an aryl bromide, which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate.[9][10] While robust, this method's scope can be limited by the incompatibility of the highly basic and nucleophilic Grignard reagent with sensitive functional groups such as esters, ketones, and nitriles.
-
Organolithium Pathway (Lithiation-Borylation) : This is often the preferred method for substrates requiring milder conditions or when Grignard formation is sluggish. It involves a halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), to generate a highly reactive aryllithium species.[11][12] This intermediate is then quenched with a borate ester. This reaction is extremely rapid but necessitates cryogenic temperatures (typically -78 °C) to prevent unwanted side reactions and ensure regiochemical control.[13]
For the synthesis of 2-Fluoro-3-methylphenylboronic acid, the organolithium pathway starting from 2-Bromo-6-fluorotoluene is highly effective and provides a clean conversion to the desired product.
Recommended Synthesis Protocol: Lithiation-Borylation of 2-Bromo-6-fluorotoluene
This section details a reliable, step-by-step protocol for the laboratory-scale synthesis of 2-Fluoro-3-methylphenylboronic acid. The causality behind each step is explained to provide a deeper understanding of the process.
Reaction Principle and Mechanism
The synthesis proceeds via a three-step sequence within a one-pot procedure:
-
Halogen-Lithium Exchange : 2-Bromo-6-fluorotoluene is treated with n-butyllithium at -78 °C. The highly polarized C-Li bond in n-BuLi facilitates the exchange of the bromine atom on the aromatic ring for a lithium atom, forming the key 2-fluoro-3-methylphenyllithium intermediate. The cryogenic temperature is critical to stabilize this reactive organometallic species and prevent it from reacting with the solvent or other molecules.
-
Borylation : The nucleophilic aryllithium intermediate rapidly attacks the electrophilic boron atom of triisopropyl borate. This forms a lithium borate "ate" complex.
-
Hydrolysis : Upon acidic workup, the borate ester intermediate is hydrolyzed to yield the final 2-Fluoro-3-methylphenylboronic acid, which typically precipitates from the aqueous solution.
Visualization of the Synthetic Workflow
The overall process from the starting material to the final purified product is outlined below.
Caption: Experimental workflow for the synthesis of 2-Fluoro-3-methylphenylboronic acid.
Reagents and Materials
| Reagent / Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromo-6-fluorotoluene | 1422-54-4 | 189.02 | 5.00 g | 26.45 | Starting material.[14][15] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | Dry, inhibitor-free solvent. |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 11.6 mL | 29.10 | 2.5 M solution in hexanes. Pyrophoric. |
| Triisopropyl borate | 5419-55-6 | 188.08 | 6.45 mL | 27.77 | Electrophile. Moisture sensitive. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~30 mL | - | 2 M aqueous solution for workup. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |
Step-by-Step Experimental Protocol
Note: This entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Reaction Setup : Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet.
-
Initial Charging : Charge the flask with 2-Bromo-6-fluorotoluene (5.00 g, 26.45 mmol).
-
Dissolution : Add 100 mL of anhydrous THF via cannula or syringe and stir until the solid is fully dissolved.
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (11.6 mL of a 2.5 M solution, 29.10 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed.
-
Stirring : Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
-
Borylation : Add triisopropyl borate (6.45 mL, 27.77 mmol, 1.05 eq) dropwise over 15 minutes, again maintaining the temperature below -70 °C.
-
Warming : After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (or for at least 4 hours).
-
Quenching & Hydrolysis : Cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (~30 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes. A white precipitate of the boronic acid should form.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white or off-white solid.
Purification and Characterization
Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography due to their propensity to dehydrate, forming cyclic boroxine anhydrides, and their polar nature which can lead to streaking.[16][17]
Recommended Purification Method: Recrystallization
Recrystallization is the most effective method for purifying 2-Fluoro-3-methylphenylboronic acid.
-
Procedure : Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to maximize crystal formation. Collect the purified white crystals by vacuum filtration and wash with a small amount of cold hexanes.
Alternative Purification: Acid-Base Extraction
For more persistent impurities, an acid-base extraction can be employed.[18][19]
-
Dissolve the crude product in diethyl ether.
-
Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
Separate the layers and wash the aqueous layer with fresh ether to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with cold 2 M HCl until the boronic acid precipitates out.
-
Collect the solid by filtration.
Safety and Handling
Hazard Identification:
-
2-Fluoro-3-methylphenylboronic acid : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20][21][22]
-
n-Butyllithium : Pyrophoric (catches fire on contact with air), reacts violently with water, and causes severe skin burns and eye damage.
-
Anhydrous Solvents (THF, Hexanes) : Highly flammable liquids and vapors.
-
Triisopropyl borate : Flammable liquid and vapor. Moisture sensitive.
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Handle n-butyllithium using proper syringe and cannula techniques under a strict inert atmosphere. Have a Class D fire extinguisher readily available.
-
Store the final product in a tightly closed container in a cool, dry place, preferably under an inert atmosphere, as boronic acids can degrade over time.[22]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-Fluoro-3-methylphenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled.[24]
References
- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.
- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.
-
Murphy, C. L. W. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
Gualtierotti, J. B., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(15), 2819. Available at: [Link]
-
Sato, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3409–3413. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development. Available at: [Link]
-
Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]
-
Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. Available at: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Semantic Scholar. Available at: [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
-
3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem. Available at: [Link]
-
1422-54-4,2-Bromo-6-fluorotoluene_CoreSyn. Available at: [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Supporting Information 22-01-15 - The Royal Society of Chemistry. Available at: [Link]
-
2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem. Available at: [Link]
- D. G. Hall, ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011.
-
Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates | Request PDF - ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithiation-borylation methodology and its application in synthesis. | Semantic Scholar [semanticscholar.org]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. 2-Bromo-6-fluorotoluene | 1422-54-4 [chemicalbook.com]
- 15. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fishersci.com [fishersci.com]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
